Inotilone
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Overview
Description
Inotilone is a chemical compound isolated from the medicinal mushroom Phellinus linteus. It is known for its anti-inflammatory and anti-cancer properties. The chemical structure of this compound is characterized by a furanone ring with a methyl group and a phenylmethylidene substituent, making it a unique phenolic compound .
Mechanism of Action
Target of Action
Inotilone, a major component of the traditional Chinese medical herb Inonotus linteus, primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer metastasis . This compound also targets cyclooxygenase (COX) , specifically COX-2 , which is involved in the biosynthesis of prostaglandins from arachidonic acid .
Mode of Action
This compound inhibits the activity of MMP-2 and MMP-9, thereby reducing the ability of cancer cells to degrade the ECM and metastasize . It also inhibits COX-2, which may contribute to its anti-inflammatory effects . Furthermore, this compound blocks the protein expression of inducible nitric oxide synthase (iNOS), nuclear factor-kB (NF-kB), and MMP-9 in lipopolysaccharide (LPS)-stimulated macrophages .
Biochemical Pathways
This compound affects several biochemical pathways, including the ROS-mediated PI3K/AKT/MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival . By modulating these pathways, this compound can influence the behavior of cancer cells and potentially suppress their metastatic capabilities .
Result of Action
This compound has been shown to suppress lung cancer metastasis both in vitro and in vivo . It reduces the activity of MMP-2 and MMP-9, inhibits cellular migration and invasion, and decreases the expression of interleukin (IL)-8 in A549 cells . This compound also improves the activity of antioxidant enzymes in lung tissues of LLC-bearing mice .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, tumor necrosis factor alpha (TNF-α) secretion and stimuli by macrophages can increase the expression of MMPs . This compound’s ability to decrease the levels of TNF-α and NO might be related to its anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Inotilone has been shown to interact with various enzymes and proteins, including inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and matrix-metalloproteinase (MMP)-9 . It inhibits the production of nitric oxide (NO) and the expression of iNOS .
Cellular Effects
This compound influences cell function by inhibiting the activation of NF-κB and MMP-9, thereby reducing NO production . It also affects the phosphorylation of mitogen-activated protein kinase (MAPK), which includes extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of iNOS, NF-κB, and MMP-9 . This leads to a decrease in NO production and a reduction in the phosphorylation of MAPK .
Temporal Effects in Laboratory Settings
This compound has been shown to decrease paw edema over time in a λ-carrageenan (Carr)-induced hind mouse paw edema model . It also increases the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress cancer metastatic efficacy . It reduces the activity of MMP-2 and -9 and tumor necrosis factor alpha (TNF-α) activity, as well as NO content .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 . It also interacts with the PI3K/AKT signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inotilone can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 5-methylfuran-2(3H)-one under acidic conditions to form this compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction from Phellinus linteus. The extraction process includes drying the mushroom, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Inotilone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Inotilone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study phenolic reactions and mechanisms.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound has shown potential as an anti-inflammatory and anti-cancer agent. .
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Inotilone is compared with other phenolic compounds such as hispidin and phellinone:
Hispidin: Like this compound, hispidin is also isolated from Phellinus linteus and has similar anti-inflammatory and anti-cancer properties.
Phellinone: Phellinone is another phenolic compound from Phellinus linteus with anti-inflammatory properties.
This compound’s unique chemical structure and diverse biological activities make it a promising compound for further research and development in various scientific fields.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
906366-79-8 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one |
InChI |
InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+ |
InChI Key |
NLZQGBCUKNUDED-WUXMJOGZSA-N |
SMILES |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
Isomeric SMILES |
CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1 |
Canonical SMILES |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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